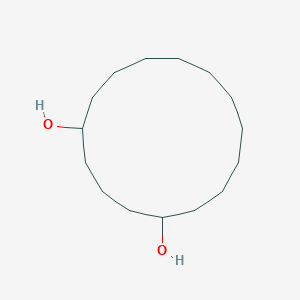
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol is an organic compound characterized by its complex structure, which includes an ethynyl group and four phenyl groups attached to a cyclopentadienone core
Preparation Methods
The synthesis of 1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol typically involves a multi-step process. One common method is the double aldol condensation reaction between benzil and dibenzyl ketone in the presence of a basic catalyst . This reaction forms the tetraphenylcyclopentadienone intermediate, which can then be further modified to introduce the ethynyl and hydroxyl groups.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a reliable approach for obtaining this compound for research purposes.
Chemical Reactions Analysis
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclopentadienone core to a cyclopentadiene structure.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways are determined by the specific functional groups present and their interactions with other molecules. For example, the ethynyl group can engage in click chemistry reactions, while the phenyl groups can participate in π-π stacking interactions.
Comparison with Similar Compounds
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol can be compared to other similar compounds, such as:
Tetraphenylcyclopentadienone: Lacks the ethynyl and hydroxyl groups, making it less reactive in certain types of reactions.
Pentaphenylcyclopentadiene: Contains an additional phenyl group, which can influence its chemical behavior and applications.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene:
These comparisons highlight the unique features of this compound, particularly its ethynyl and hydroxyl groups, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
87383-81-1 |
|---|---|
Molecular Formula |
C31H22O |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C31H22O/c1-2-31(32)29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h1,3-22,32H |
InChI Key |
WSNVWNWELLNUPD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
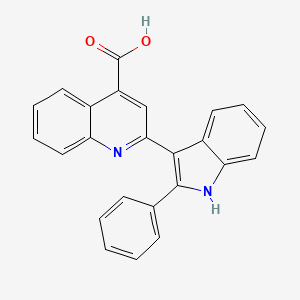
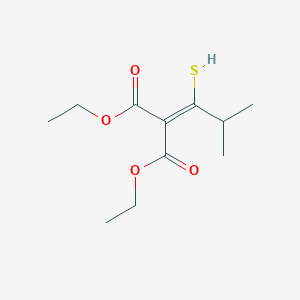


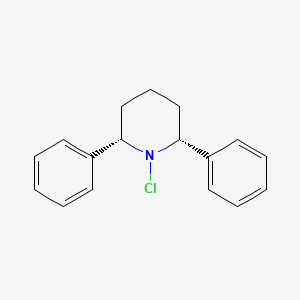


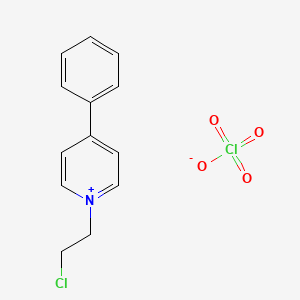

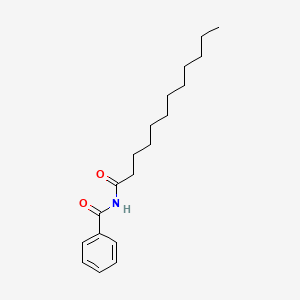
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)
